2-(2-ethylphenoxy)-N-(4-methoxy-2-nitrophenyl)acetamide
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Overview
Description
2-(2-ethylphenoxy)-N-(4-methoxy-2-nitrophenyl)acetamide is an organic compound that belongs to the class of acetamides This compound is characterized by the presence of an ethylphenoxy group and a methoxy-nitrophenyl group attached to an acetamide backbone
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(2-ethylphenoxy)-N-(4-methoxy-2-nitrophenyl)acetamide typically involves the following steps:
Preparation of 2-ethylphenol: This can be achieved through the ethylation of phenol using ethyl bromide in the presence of a base such as potassium carbonate.
Formation of 2-ethylphenoxyacetic acid: 2-ethylphenol is reacted with chloroacetic acid in the presence of a base to form 2-ethylphenoxyacetic acid.
Synthesis of 4-methoxy-2-nitroaniline: This involves the nitration of 4-methoxyaniline using a mixture of concentrated sulfuric acid and nitric acid.
Coupling Reaction: The final step involves the coupling of 2-ethylphenoxyacetic acid with 4-methoxy-2-nitroaniline in the presence of a coupling agent such as dicyclohexylcarbodiimide (DCC) to form this compound.
Industrial Production Methods
Industrial production methods for this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of automated reactors, continuous flow systems, and advanced purification techniques such as recrystallization and chromatography.
Chemical Reactions Analysis
Types of Reactions
2-(2-ethylphenoxy)-N-(4-methoxy-2-nitrophenyl)acetamide can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reduction of the nitro group to an amine can be achieved using reducing agents like hydrogen gas in the presence of a palladium catalyst or sodium borohydride.
Substitution: The methoxy group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Hydrogen gas with palladium catalyst or sodium borohydride in methanol.
Substitution: Sodium hydride in dimethylformamide (DMF) for nucleophilic substitution.
Major Products Formed
Oxidation: Formation of carboxylic acids or ketones depending on the reaction conditions.
Reduction: Formation of 2-(2-ethylphenoxy)-N-(4-methoxy-2-aminophenyl)acetamide.
Substitution: Formation of various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
2-(2-ethylphenoxy)-N-(4-methoxy-2-nitrophenyl)acetamide has several scientific research applications, including:
Chemistry: Used as a building block for the synthesis of more complex organic molecules.
Biology: Studied for its potential biological activity, including antimicrobial and anti-inflammatory properties.
Medicine: Investigated for its potential use in drug development, particularly as a lead compound for the synthesis of new pharmaceuticals.
Industry: Utilized in the development of new materials, such as polymers and coatings, due to its unique chemical properties.
Mechanism of Action
The mechanism of action of 2-(2-ethylphenoxy)-N-(4-methoxy-2-nitrophenyl)acetamide involves its interaction with specific molecular targets and pathways. The nitro group can undergo reduction to form an amine, which can then interact with various biological targets. The ethylphenoxy and methoxy groups may also contribute to the compound’s overall activity by enhancing its binding affinity to specific receptors or enzymes.
Comparison with Similar Compounds
Similar Compounds
2-(2-ethylphenoxy)-N-(4-methoxyphenyl)acetamide: Lacks the nitro group, which may result in different biological activity.
2-(2-ethylphenoxy)-N-(4-nitrophenyl)acetamide: Lacks the methoxy group, which may affect its chemical reactivity and biological properties.
2-(2-ethylphenoxy)-N-(4-methoxy-2-nitrophenyl)propionamide: Similar structure but with a propionamide backbone instead of an acetamide, which may influence its chemical and biological behavior.
Uniqueness
2-(2-ethylphenoxy)-N-(4-methoxy-2-nitrophenyl)acetamide is unique due to the presence of both the ethylphenoxy and methoxy-nitrophenyl groups, which confer distinct chemical and biological properties
Properties
IUPAC Name |
2-(2-ethylphenoxy)-N-(4-methoxy-2-nitrophenyl)acetamide |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H18N2O5/c1-3-12-6-4-5-7-16(12)24-11-17(20)18-14-9-8-13(23-2)10-15(14)19(21)22/h4-10H,3,11H2,1-2H3,(H,18,20) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XCSLKZWHEDQLNU-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1=CC=CC=C1OCC(=O)NC2=C(C=C(C=C2)OC)[N+](=O)[O-] |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H18N2O5 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
330.33 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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